molecular formula C12H18BrN3 B13716316 3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline

3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline

Cat. No.: B13716316
M. Wt: 284.20 g/mol
InChI Key: XLPIRXSASJZJNQ-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline is an organic compound that features a bromine atom, a methyl group, and a piperazine ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline typically involves the following steps:

    Methylation: The addition of a methyl group to the aniline core.

    Piperazine Substitution: The attachment of a 4-methylpiperazine group to the aniline ring.

A common synthetic route involves the bromination of 2-methyl-6-nitroaniline followed by reduction to form 2-methyl-6-bromoaniline. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and methyl groups may also influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(4-methylpiperazin-1-yl)aniline: Similar structure but with different substitution patterns.

    3-(4-methylpiperazin-1-yl)aniline: Lacks the bromine atom and methyl group.

    4-(4-methylpiperazin-1-yl)aniline: Similar but without the bromine and methyl groups.

Uniqueness

3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The presence of the bromine atom and the piperazine ring makes it particularly valuable for medicinal chemistry applications .

Properties

Molecular Formula

C12H18BrN3

Molecular Weight

284.20 g/mol

IUPAC Name

3-bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline

InChI

InChI=1S/C12H18BrN3/c1-9-10(13)3-4-11(12(9)14)16-7-5-15(2)6-8-16/h3-4H,5-8,14H2,1-2H3

InChI Key

XLPIRXSASJZJNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)N2CCN(CC2)C)Br

Origin of Product

United States

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